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Compound of Interest

Methyl 4-
Compound Name:
(methoxymethyl)phenylacetate

CAS No.: 115414-80-7

Cat. No.: B171427

Get Quote

Compound Profile & Significance

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic ester characterized by a
methyl ester moiety and a methoxymethyl ether group on a para-substituted benzene ring.[1] It
serves as a versatile building block in organic synthesis, particularly in the development of non-
steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the
phenylacetic acid scaffold is required.
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Property Detail

IUPAC Name Methyl 2-[4-(methoxymethyl)phenyl]acetate
CAS Number 115414-80-7

Molecular Formula C11H1403

Molecular Weight 194.23 g/mol

Physical State Colorless to pale yellow liquid

Soluble in MeOH, DCM, EtOAc; insoluble in

Solubility .
water

Synthesis & Reaction Workflow

The synthesis typically proceeds via the methanolysis of methyl 4-(bromomethyl)phenylacetate
or the direct methylation of the corresponding alcohol. The following workflow illustrates the
standard conversion from the brominated precursor.

Methyl 4-(bromomethyl)phenylacetate
(CAS 37167-62-7) Activation

[t hl
: Nucleophilic Substitution | -NaBr Methyl 4-(methoxymethyl)phenylacetate
| (SN2 Mechanism) : (Target)
- ____
NaOMe / MeOH
Reflux, 2-4 h

Click to download full resolution via product page

Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-ester.

Spectral Data Analysis (NMR, IR, MS)[1]
Nuclear Magnetic Resonance (*H NMR)

The proton NMR spectrum exhibits a classic para-substituted aromatic pattern and three
distinct aliphatic signals. The presence of two different methyl singlets (ester vs. ether) is the
key diagnostic feature.
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Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz[1][2]

. o ] ] Structural
Shift (6, ppm) Multiplicity Integration Assighment
Context
Ortho to
7.28-7.32 Doublet (d) 2H Ar-H (3,[1]5) methoxymethyl
group
Ortho to acetate
7.22-7.26 Doublet (d) 2H Ar-H (2,[1]6)
group
Benzylic
4.43 Singlet (s) 2H Ar-CHz2-O methylene (Ether
side)
3.69 Singlet (s) 3H COO-CHs Methyl ester
Benzylic
3.62 Singlet (s) 2H Ar-CH2-CO methylene (Ester
side)
3.38 Singlet (s) 3H O-CHs Methyl ether

Interpretation Logic:

o Aromatic Region (AA'BB' System): The 1,4-substitution creates a symmetric splitting pattern.
[1] The protons ortho to the electron-donating ether alkyl group (methoxymethyl) typically
appear slightly downfield relative to a simple alkyl, but the inductive effect of the ester side
chain balances this, resulting in two close doublets around 7.2—7.3 ppm.

 Distinct Methyls: The ester methyl (3.69 ppm) is deshielded by the carbonyl anisotropy, while
the ether methyl (3.38 ppm) is shielded relative to the ester but deshielded relative to an
alkane.

e Benzylic Methylenes: The methylene attached to the oxygen (4.43 ppm) is significantly
downfield compared to the methylene attached to the carbonyl (3.62 ppm) due to the
electronegativity of the ether oxygen.
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Carbon-13 NMR (**C NMR)

Solvent: CDCl3

Shift (6, ppm) Type Assignment

172.1 Cq C=0 (Ester Carbonyl)

1375 cq Ar-C (C4, attached to
CH20Me)

133.2 Cq Ar-C (C1, attached to CH2CO)

129.3 CH Ar-C (C2,[1]6)

128.1 CH Ar-C (C3,[1]5)

74.3 CH2 Ar-CHz2-O

58.2 CHs O-CHs (Ether Methyl)

52.1 CHs COO-CHs (Ester Methyl)

40.9 CH: Ar-CHz2-CO

Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV)[1]
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m/z Intensity Fragment lon Mechanistic Origin

Parent molecule

194 [M]* Molecular lon
(C11H14053)
Loss of methoxy

163 [M-31]* [M - OMe]* group from ester or
ether
Loss of carbomethoxy

135 [M-59]+ [M - COOMe]* group (Benzylic cation
formation)
Methoxymethylbenzyl

121 Base Peak [CsHoO]* cation (Tropylium
analog)

. Tropylium ion
91 High [C7HA]*

(CsHsCH2%)

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR[1]

1735 cm~1: Strong C=0 stretching (Ester).

1150 — 1200 cm~1: C-O-C stretching (Ester).

1100 cm~1: C-O-C stretching (Aliphatic ether).

2850 — 2950 cm~*: C-H stretching (Aliphatic).

3030 cm~1: C-H stretching (Aromatic).

Experimental Protocol: Synthesis & Isolation

For the conversion of Methyl 4-(bromomethyl)phenylacetate to Methyl 4-
(methoxymethyl)phenylacetate.
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e Preparation: In a flame-dried round-bottom flask, dissolve Methyl 4-
(bromomethyl)phenylacetate (1.0 eq) in anhydrous Methanol (0.2 M concentration).

e Reaction: Add Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise at 0°C.

o Conditions: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by
TLC (Hexane:EtOAc 4:1) for the disappearance of the starting bromide (Rf ~0.6) and
appearance of the product (Rf ~0.4).

o Workup: Quench with saturated NH4Cl solution. Remove excess methanol under reduced
pressure. Extract the aqueous residue with Ethyl Acetate (3x).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate. Purify
via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure oil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. Showing Compound Pentyl formate (FDB020050) - FooDB [foodb.ca]
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e 2.rsc.org [rsc.org]

e To cite this document: BenchChem. [Comprehensive Spectral Guide: Methyl 4-
(methoxymethyl)phenylacetate[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171427/docs#comprehensive-spectral-guide-methyl-
4-methoxymethyl-phenylacetate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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